molecular formula C19H13NO4S B2764887 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 384361-23-3

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2764887
CAS No.: 384361-23-3
M. Wt: 351.38
InChI Key: HLGLMAZPZQWWIL-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with appropriate aldehydes to form benzothiazole derivatives. This is followed by the reaction with chromenone derivatives under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and chromenone derivatives. What sets 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate apart is its unique combination of structural features, which may confer distinct biological and chemical properties. Similar compounds include:

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c1-10-15(24-11(2)21)8-7-12-17(22)13(9-23-18(10)12)19-20-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGLMAZPZQWWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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